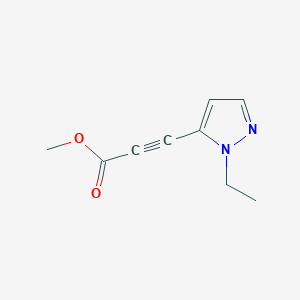![molecular formula C10H18N2S B13173244 Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the tert-butyl group and the dimethyl substituents further enhances its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and dimethyl groups. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring. Subsequent alkylation reactions introduce the tert-butyl and dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the substituents, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known anticancer properties.
Thiazole: The parent compound of the thiazole family, used in various chemical and biological applications.
N-tert-Butylmethylamine: A related compound with similar structural features but different reactivity.
Uniqueness
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine stands out due to its specific combination of substituents, which confer unique chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H18N2S |
|---|---|
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7-8(2)13-9(12-7)6-11-10(3,4)5/h11H,6H2,1-5H3 |
Clave InChI |
CIWQXZYLXPISTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CNC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
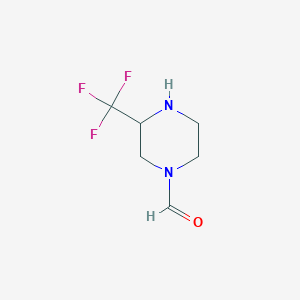
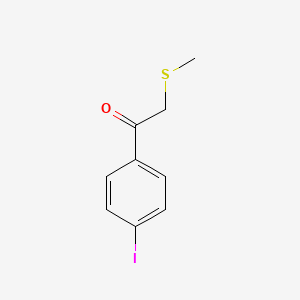
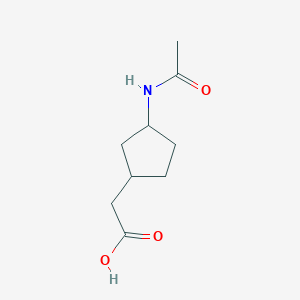
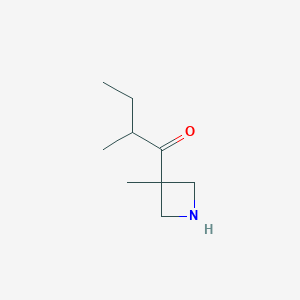
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
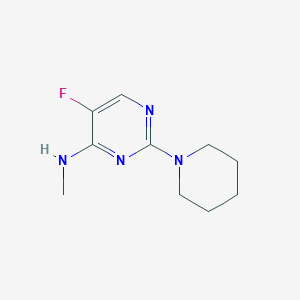
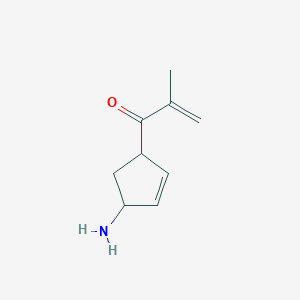
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
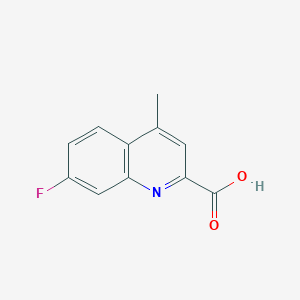
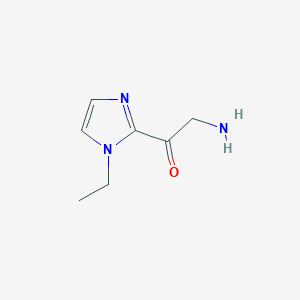
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
